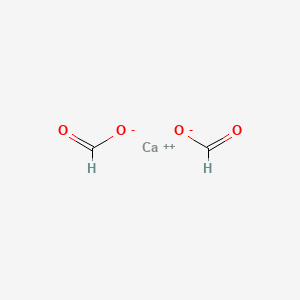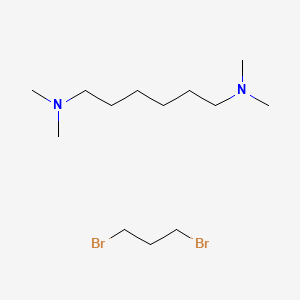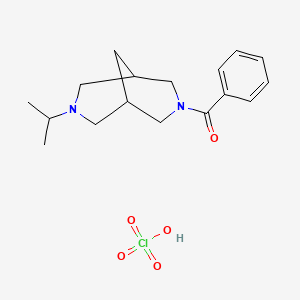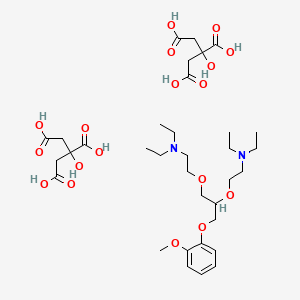
1,4,5,6-Tetrahydro-6-oxonicotinic acid
描述
1,4,5,6-Tetrahydro-6-oxonicotinic acid, also known as 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid, is a chemical compound with the molecular formula C6H7NO3 . It has an average mass of 141.125 Da and a monoisotopic mass of 141.042587 Da .
Molecular Structure Analysis
The molecular structure of 1,4,5,6-Tetrahydro-6-oxonicotinic acid consists of 10 atoms including 1 carbon atom connected to a carboxylic acid group (C6a), 1 carbon atom connected to a nitrogen atom (C2y), 1 nitrogen atom (N1x), and 1 oxygen atom connected to a carboxylic acid group (O6a) .Physical And Chemical Properties Analysis
The exact mass of 1,4,5,6-Tetrahydro-6-oxonicotinic acid is 141.0426 and its molecular weight is 141.1247 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the web search results.科学研究应用
Nicotinic Acid Metabolism : 1,4,5,6-Tetrahydro-6-oxonicotinic acid has been identified as an intermediate in the degradation of nicotinic acid by Clostridium species. This process involves oxidative and reductive steps leading to the formation of α-methyleneglutaric acid, which is then converted to propionic and acetic acids and carbon dioxide (Tsai, Pastan, & Stadtman, 1966).
Role in Fermentation : It is part of the pathways for nicotinic acid degradation in certain microorganisms, implicating its importance in microbial metabolism and fermentation processes (Holcenberg & Tsai, 2003).
Technetium Binding : Its analogues, such as 6-Hydrazinonicotinic acid (HYNIC), have been used as bifunctional chelators for technetium in radiolabeling applications, demonstrating its potential in nuclear medicine (Meszaros, Dose, Biagini, & Blower, 2011).
Coordination Chemistry : 1,4,5,6-Tetrahydro-6-oxonicotinic acid is also studied in the context of coordination polymers, particularly in relation to cobalt(II) and nickel(II) coordination polymers. This research could have implications for materials science and catalysis (Škugor Rončević et al., 2021).
Pharmaceutical Research : It has been studied for its potential anti-inflammatory activity in the form of derivatives, such as 6-oxo-1-(beta-D-ribofuranosyl)nicotinic acid, showing significance in therapeutic applications (Miyai, Tolman, Robins, & Cheng, 1978).
Enzymatic Activity : The compound has been a subject of study in enzymology, specifically in the context of its role in the catabolism of nicotinate by certain bacteria, shedding light on unique enzymatic pathways (Kress, Alhapel, Pierik, & Essen, 2008).
属性
IUPAC Name |
2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-2-1-4(3-7-5)6(9)10/h3H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKCWSUZEUBWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199509 | |
| Record name | 1,4,5,6-Tetrahydro-6-oxonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6-Tetrahydro-6-oxonicotinic acid | |
CAS RN |
5155-13-5 | |
| Record name | 1,4,5,6-Tetrahydro-6-oxo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5155-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6-Tetrahydro-6-oxonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005155135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,5,6-Tetrahydro-6-oxonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















